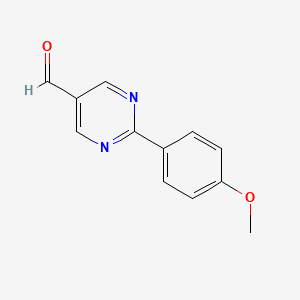

2-(4-Methoxyphenyl)pyrimidine-5-carbaldehyde

Description

2-(4-Methoxyphenyl)pyrimidine-5-carbaldehyde (CAS: 876710-82-6) is a pyrimidine derivative featuring a methoxyphenyl substituent at position 2 and a formyl group (-CHO) at position 4. Pyrimidines are aromatic heterocycles with two nitrogen atoms, making them pivotal in medicinal chemistry and asymmetric catalysis. This compound is particularly notable for its role in enantioselective C–C bond formation, as demonstrated in asymmetric autocatalysis reactions involving diisopropylzinc additions . The methoxyphenyl group enhances electronic effects, influencing reactivity and stereochemical outcomes. Its commercial availability (e.g., via suppliers listed in ) underscores its utility in research and industrial applications.

Properties

IUPAC Name |

2-(4-methoxyphenyl)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-16-11-4-2-10(3-5-11)12-13-6-9(8-15)7-14-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDOVPXTXKRPNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=C(C=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)pyrimidine-5-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and a suitable pyrimidine derivative.

Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with the pyrimidine derivative in the presence of a base such as sodium hydroxide or potassium carbonate.

Cyclization: The resulting intermediate undergoes cyclization to form the pyrimidine ring.

Oxidation: The final step involves the oxidation of the intermediate to form this compound. Common oxidizing agents used in this step include potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Condensation: The compound can participate in condensation reactions with amines to form Schiff bases.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

Substitution: Nucleophiles such as amines, thiols, or halides.

Condensation: Amines or hydrazines in the presence of a catalyst.

Major Products Formed

Oxidation: 2-(4-Methoxyphenyl)pyrimidine-5-carboxylic acid.

Reduction: 2-(4-Methoxyphenyl)pyrimidine-5-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Condensation: Schiff bases or hydrazones.

Scientific Research Applications

The biological significance of 2-(4-Methoxyphenyl)pyrimidine-5-carbaldehyde lies in its potential as a pharmacophore. Pyrimidine derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antibacterial properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

These findings suggest that the compound may be effective in targeting specific cancer types, warranting further investigation into its mechanisms of action.

Anti-inflammatory Activity

Pyrimidine derivatives have also been studied for their anti-inflammatory effects. The inhibition of cyclooxygenase-2 (COX-2) is a critical mechanism through which these compounds exert their anti-inflammatory actions:

The comparable IC50 values indicate that this compound may serve as a viable alternative to existing COX-2 inhibitors.

Synthetic Methodologies

The synthesis of this compound and its derivatives has been explored extensively in the literature, showcasing various synthetic routes that enhance yield and efficiency.

Formylation Techniques

Formylation is a crucial step in synthesizing pyrimidine derivatives. Recent advancements have introduced efficient methodologies for achieving high yields:

| Methodology | Yield (%) | Reaction Conditions | Reference |

|---|---|---|---|

| Vilsmeier reagent | 70% | 0 ºC | |

| Acetic anhydride/formic acid mixture | Up to 98% | 50 ºC |

These methods not only improve the yield but also allow for the incorporation of sensitive functional groups, making them suitable for high-throughput synthesis.

Case Studies

Several case studies illustrate the practical applications of this compound in drug development and biological research.

Antibacterial Activity Against Enterococcus faecalis

A study investigated the antibacterial properties of pyrimidine derivatives against Enterococcus faecalis, a significant nosocomial pathogen:

- Findings : The synthesized pyrimidine derivative exhibited substantial antibacterial activity, outperforming standard treatments.

- Assessment : The compound's ability to inhibit bacterial growth suggests potential therapeutic applications in treating resistant infections .

Structure–Activity Relationship Studies

Research focused on the structure–activity relationships of pyrimidine derivatives has provided insights into optimizing their biological activities:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)pyrimidine-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The methoxyphenyl group and the pyrimidine ring contribute to its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-5-carbaldehyde Derivatives with Varying Substituents

2-(tert-Butyldimethylsilylethynyl)pyrimidine-5-carbaldehyde (CAS: N/A)

- Structure : Features a bulky tert-butyldimethylsilylethynyl group at position 2.

- Reactivity : Exhibits high enantioselectivity (up to 99% ee) in autocatalytic reactions due to steric and electronic effects from the ethynyl-silyl group .

- Applications: Used in asymmetric synthesis of chiral alkanols, contrasting with the methoxyphenyl variant, which prioritizes electronic modulation over steric hindrance.

2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde (CAS: 1192569-90-6)

- Structure : Cyclopropylmethoxy group at position 2.

- Properties : The strained cyclopropane ring increases reactivity in nucleophilic additions compared to the methoxyphenyl group. Molecular weight: 178.19 g/mol .

- Applications: Potential in medicinal chemistry for synthesizing strained intermediates, unlike the methoxyphenyl derivative’s focus on catalysis.

4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde (CAS: 211245-64-6)

Table 1: Comparison of Pyrimidine-5-carbaldehyde Derivatives

Heterocyclic Analogues with Aldehyde Functionality

5-(4-Methoxyphenyl)thiophene-2-carbaldehyde (CAS: N/A)

- Structure : Thiophene core with 4-methoxyphenyl and aldehyde groups.

- Properties : Thiophene’s lower aromaticity compared to pyrimidine reduces electron-deficient character, altering reactivity in cross-coupling reactions .

- Applications : Used in organic electronics, contrasting with pyrimidine derivatives’ roles in catalysis or pharmaceuticals.

2-Hydroxy-N-[2-(4-Methoxyphenyl)ethyl]benzamide (Rip-B)

Table 2: Heterocyclic Analogues

Functional Group Variations in Pyrimidine Derivatives

2-Chloro-4-[[4-(Pyridin-2-ylmethoxy)phenyl]amino]pyrimidine-5-carbonitrile

- Structure : Carbonitrile at position 5 and chloropyrimidine core.

- Reactivity : The carbonitrile group participates in cycloaddition reactions, unlike the aldehyde’s role in nucleophilic additions .

- Applications : Anticancer agent synthesis, highlighting functional group-dependent bioactivity.

5-Acetyl-4-(4-Methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione

- Structure: Dihydropyrimidine (non-aromatic) with acetyl and thione groups.

- Properties : Partial saturation increases flexibility, enhancing binding to biological targets compared to rigid pyrimidine aldehydes .

Biological Activity

2-(4-Methoxyphenyl)pyrimidine-5-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activities, including detailed research studies, data tables, and case studies.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring with a methoxy-substituted phenyl group and an aldehyde functional group. Its molecular formula is CHNO, and it has been synthesized through various methods, including the reaction of pyrimidine derivatives with substituted aromatic aldehydes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, derivatives of pyrimidine have been reported to have Minimum Inhibitory Concentration (MIC) values ranging from 16 µg/mL to higher concentrations against specific pathogens .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 16 |

| 5-Hydroxymethylpyrimidine | E. coli | 32 |

| 4-Benzylsulphanyl-pyrimidine | Pseudomonas aeruginosa | 16 |

Anticancer Activity

The anticancer potential of this compound has been investigated in various cell lines. Notably, studies have highlighted its cytotoxic effects against gastric adenocarcinoma and other cancer types. The compound's activity is often compared to established chemotherapeutic agents.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study focusing on cytotoxicity, the compound demonstrated an IC value of approximately 53.02 µM against AGS (gastric adenocarcinoma) cell lines . The mechanism of action appears to involve induction of apoptosis and necrosis in cancer cells, as evidenced by flow cytometry results showing phosphatidylserine translocation—a hallmark of early apoptosis.

Table 2: Cytotoxicity Data for this compound

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| AGS | 53.02 | Apoptosis |

| HeLa | Not significant | - |

| HepG2 | Not significant | - |

Structure-Activity Relationship (SAR)

The presence of the -C=N- bond in pyrimidine derivatives has been shown to enhance biological activity significantly. Modifications to the aromatic substituents can lead to variations in potency, indicating that careful structural optimization is crucial for developing effective therapeutic agents .

Research Findings and Future Directions

Recent studies have also explored in silico methods to predict the biological activity of similar compounds. Computational analyses such as ADME (Absorption, Distribution, Metabolism, Excretion) predictions and molecular docking studies have provided insights into the pharmacokinetic properties and potential interactions with biological targets .

Q & A

Q. What are the established synthetic routes for 2-(4-Methoxyphenyl)pyrimidine-5-carbaldehyde, and how can they be optimized?

The compound is synthesized via multi-step pathways. A scalable three-step route starts with commercially available heterocyclic precursors (e.g., 2-chlorobenzo[d]oxazole), involving nucleophilic displacement and reductive amination with aldehydes like 2-(ethylthio)pyrimidine-5-carbaldehyde (yield: ~60%) . Optimization strategies include:

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : H and C NMR confirm the aldehyde proton (δ ~9.8–10.2 ppm) and methoxy group (δ ~3.8 ppm) .

- X-ray crystallography : Resolves stereoelectronic effects, such as the planar pyrimidine ring and spatial orientation of the 4-methoxyphenyl group .

- HPLC-MS : Validates purity (>98%) and detects trace intermediates .

Q. How does the compound’s stability vary under different storage conditions?

- Light sensitivity : Degrades via aldehyde oxidation; store in amber vials at -20°C.

- Humidity control : Desiccants (e.g., silica gel) prevent hydrolysis of the aldehyde group.

- Long-term stability : Stability studies show <5% degradation over 6 months under inert gas (N) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

SAR analysis involves modifying substituents:

- Pyrimidine ring : Electron-withdrawing groups (e.g., Cl, CF) at position 2 improve target binding .

- Aldehyde moiety : Conversion to hydroxymethyl or carboxylate derivatives alters solubility and metabolic stability .

- Methoxyphenyl group : Substituent position (para vs. meta) impacts steric hindrance in enzyme binding pockets .

Q. What enantioselective strategies are available for synthesizing chiral derivatives?

Asymmetric catalysis using chiral ligands (e.g., BINOL) enables enantioselective additions to the aldehyde group. For example, diisopropylzinc addition to 2-(silylethynyl)pyrimidine-5-carbaldehyde achieves >90% enantiomeric excess (ee) via oriented prochirality .

Q. How can impurity profiles be controlled during synthesis?

Critical impurities include:

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies arise from:

Q. What computational tools predict the compound’s reactivity and binding modes?

Q. What biological targets are most promising for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.